molecular formula C10H19BO3 B3005995 (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester CAS No. 1008752-03-1

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester

Cat. No.: B3005995
CAS No.: 1008752-03-1
M. Wt: 198.07
InChI Key: VNNHUQAJHVXMJC-SOFGYWHQSA-N
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Description

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is an organoboron compound with the molecular formula C10H19BO3. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions . The presence of both hydroxyl and boronic ester functional groups makes it a versatile intermediate in various chemical transformations.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have shown potential in the development of enzyme inhibitors and other therapeutic agents .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its ability to form stable boron-carbon bonds makes it useful in the development of new materials with unique properties .

Safety and Hazards

Boronic acid pinacol esters should be handled with care. They may cause eye irritation, skin irritation, and may be harmful if swallowed or inhaled . Personal protective equipment, including dust masks, eyeshields, and gloves, should be used when handling these compounds .

Future Directions

Boronic acid pinacol esters have potential for further development in various fields. For instance, they could be repurposed for tuning viscoelastic properties in the development of injectable hydrogels for insulin delivery . Additionally, enantioenriched boronic esters could serve as precursors to chiral organometallic-type nucleophilic reagents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester typically involves the reaction of (Z)-4-hydroxy-2-buten-2-ylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid . The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes and other proteins, making it useful in the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid Pinacol Ester
  • Vinylboronic Acid Pinacol Ester
  • Allylboronic Acid Pinacol Ester

Uniqueness

(Z)-(4-Hydroxy-2-buten-2-yl)boronic Acid Pinacol Ester is unique due to the presence of both hydroxyl and boronic ester functional groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its (Z)-configuration provides specific stereochemical properties that can be advantageous in certain synthetic applications .

Properties

IUPAC Name

(Z)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19BO3/c1-8(6-7-12)11-13-9(2,3)10(4,5)14-11/h6,12H,7H2,1-5H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNNHUQAJHVXMJC-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C(=C/CO)/C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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